Tert-butyl 4-(N'-propanoylhydrazinecarbonyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester and a propanoylhydrazinecarbonyl group
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate” are currently unknown. This compound is structurally similar to other piperidine derivatives , which are known to interact with various biological targets.
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression . The exact mode of action for this compound would depend on its specific targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the protection of the piperidine nitrogen using a tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate: Similar in structure but with a hydroxypropyl group instead of a propanoylhydrazinecarbonyl group.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Features an ethoxy-oxoethyl group, differing in functional group chemistry.
Uniqueness
Tert-butyl 4-(N’-propanoylhydrazinecarbonyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. Its combination of a piperidine ring with a propanoylhydrazinecarbonyl group makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl 4-[(propanoylamino)carbamoyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4/c1-5-11(18)15-16-12(19)10-6-8-17(9-7-10)13(20)21-14(2,3)4/h10H,5-9H2,1-4H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYYDTWQRJADHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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